1,12-Diazidododecane

描述

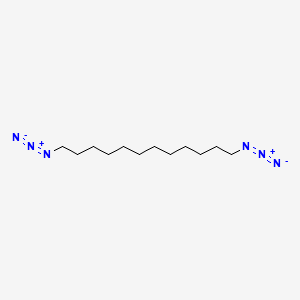

1,12-Diazidododecane (C₁₂H₂₄N₆) is a linear aliphatic compound containing two azide (–N₃) functional groups at the terminal positions of a dodecane chain. It is synthesized via nucleophilic substitution of 1,12-dibromododecane with sodium azide (NaN₃), yielding a transparent, oily liquid with high purity (93%) and moderate reaction yields (~80%) . The compound’s azide groups confer high reactivity, making it a critical precursor in cross-linking applications for elastomers and polymers. Its molecular structure enables controlled decomposition under thermal or mechanical stress, releasing nitrogen gas and forming nitrene intermediates for covalent bonding .

属性

CAS 编号 |

113665-32-0 |

|---|---|

分子式 |

C12H24N6 |

分子量 |

252.36 g/mol |

IUPAC 名称 |

1,12-diazidododecane |

InChI |

InChI=1S/C12H24N6/c13-17-15-11-9-7-5-3-1-2-4-6-8-10-12-16-18-14/h1-12H2 |

InChI 键 |

GWRANYLMPAJNOJ-UHFFFAOYSA-N |

规范 SMILES |

C(CCCCCCN=[N+]=[N-])CCCCCN=[N+]=[N-] |

产品来源 |

United States |

准备方法

1,12-Diazidododecane can be synthesized through the reaction of 1,12-dibromododecane with sodium azide. The process involves dissolving 1,12-dibromododecane in dimethylformamide (DMF) and adding sodium azide. The mixture is then stirred at 60°C for 16 hours. After the reaction, the product is extracted using diethyl ether and purified by column chromatography on silica gel using petroleum ether as the eluent .

化学反应分析

1,12-Diazidododecane undergoes various chemical reactions, primarily due to the presence of the azide groups. Some of the key reactions include:

Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions. For example, the reaction with triphenylphosphine can lead to the formation of iminophosphoranes.

Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include triphenylphosphine, copper catalysts, and reducing agents like LiAlH4. The major products formed from these reactions include triazoles and amines .

科学研究应用

1,12-Diazidododecane has several applications in scientific research:

作用机制

The mechanism of action of 1,12-diazidododecane primarily involves the reactivity of the azide groups. Upon thermal or photochemical activation, the azide groups decompose to form highly reactive nitrene intermediates. These nitrenes can insert into C-H bonds or react with unsaturated systems to form new chemical bonds. This reactivity underlies the compound’s utility in cross-linking and cycloaddition reactions .

相似化合物的比较

1,6-Diazidohexane (1,6DAH)

1,14-Diazido-3,6,9,12-tetraoxatetradecane

- Structure : Incorporates four ether (–O–) linkages (C₁₀H₂₀N₆O₄) for enhanced solubility and flexibility .

- Applications : Preferred in biomedical applications (e.g., hydrogels) due to PEG-like ether linkages improving biocompatibility.

- Stability : Ether groups reduce azide reactivity, requiring higher activation energy for decomposition compared to purely aliphatic diazides .

1,12-Dodecanediamine (C₁₂H₂₈N₂)

- Structure : Terminal amine (–NH₂) groups instead of azides.

- Applications : Key precursor for polyamide and polyurethane synthesis. Unlike azides, amines enable nucleophilic reactions (e.g., acylation) but lack cross-linking efficiency .

- Safety : Hygroscopic and irritant, requiring stricter handling protocols than diazides .

Dimethyl 1,12-Dodecanedioate (C₁₄H₂₆O₄)

- Structure : Diester derivative with methoxycarbonyl (–COOCH₃) termini.

- Applications : Dominates flavor/fragrance and pharmaceutical intermediate markets. Lacks reactive azides, limiting utility in polymer cross-linking .

Comparative Data Table

| Compound | Molecular Formula | Functional Groups | Key Applications | Thermal Stability | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | C₁₂H₂₄N₆ | Terminal azides | Elastomer cross-linking | Moderate | High (nitrene intermediates) |

| 1,6-Diazidohexane | C₆H₁₂N₆ | Terminal azides | Small-scale elastomer modification | Low | Very high |

| 1,14-Diazido-3,6,9,12-tetraoxatetradecane | C₁₀H₂₀N₆O₄ | Azides + ethers | Biomedical hydrogels | High | Moderate |

| 1,12-Dodecanediamine | C₁₂H₂₈N₂ | Terminal amines | Polyamide/polyurethane production | High | Low (nucleophilic reactions) |

| Dimethyl 1,12-Dodecanedioate | C₁₄H₂₆O₄ | Diesters | Flavors, fragrances, pharmaceuticals | High | None (non-reactive) |

Market and Industrial Relevance

- Dimethyl 1,12-Dodecanedioate : Projected to reach $350 million USD by 2030, driven by flavors/fragrances and pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。